4-Bromo-2-chloro-6-iodoanisole
Description
Significance of Halogenated Anisole (B1667542) Derivatives in Contemporary Chemical Research
Halogenated anisole derivatives, a subset of halogenated aromatic ethers, are particularly important in contemporary chemical research. Anisole, or methoxybenzene, and its halogenated forms serve as versatile building blocks in the synthesis of more complex molecules. acs.org The methoxy (B1213986) group is a key feature in many natural products and pharmaceuticals. acs.org
The presence and position of halogen atoms on the anisole ring are crucial. They can act as directing groups in electrophilic aromatic substitution reactions and as reactive sites for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, aryl halides are common starting materials for well-known reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern organic synthesis. mdpi.com
Furthermore, the nature of the halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity of the molecule. Aryl iodides are generally more reactive in many transformations compared to their chloro and bromo counterparts. mdpi.com This differential reactivity is a powerful tool for chemists, allowing for selective reactions at specific positions on a polyhalogenated ring. Halogenation can also impact the biological activity and physical properties of molecules, such as in the development of organic semiconductors. researchgate.net
Strategic Importance of 4-Bromo-2-chloro-6-iodoanisole as a Precursor and Building Block
The compound this compound is a prime example of a strategically designed polyhalogenated anisole. Its importance lies in the distinct reactivity of its three different halogen substituents. The iodine atom is the most reactive site for many cross-coupling reactions, followed by the bromine atom, and then the chlorine atom. This hierarchy allows for a stepwise and site-selective functionalization of the aromatic ring.
A synthetic chemist can, for example, selectively replace the iodine with one functional group using a mild palladium-catalyzed coupling reaction, then target the bromine atom with a different coupling partner under slightly more forcing conditions, while the chlorine atom remains intact for a potential subsequent transformation. This controlled, sequential modification makes this compound a highly valuable precursor for the synthesis of complex, multi-substituted aromatic compounds that would be difficult to prepare by other means.
Historical Context of Multi-Halogenated Aryl Ethers in Complex Molecule Synthesis
The use of halogenated compounds in organic synthesis has a long history. The Williamson ether synthesis, discovered in the 19th century, provided an early method for the formation of ethers, including aryl ethers. numberanalytics.com Over time, the development of transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, revolutionized the synthesis of aryl ethers and other complex aromatic molecules from aryl halides. organic-chemistry.org
Initially, research on polyhalogenated aromatic compounds was also driven by their environmental presence and toxicological effects, with compounds like polychlorinated biphenyls (PCBs) and dibenzodioxins being extensively studied. mdpi.com However, the synthetic utility of these compounds was soon recognized. The ability to introduce multiple halogen atoms onto an aromatic ring and then selectively replace them has become a cornerstone of modern synthetic strategy. nih.gov The development of methods for the stereoselective introduction of halogens has further expanded the toolkit available to chemists for the synthesis of complex natural products. nih.gov
Overview of Current Research Landscape and Future Trajectories for the Chemical Compound
Current research involving polyhalogenated aromatic ethers is focused on several key areas. There is a continuous effort to develop new and more efficient catalytic systems for the selective functionalization of these compounds. rsc.org This includes the use of novel ligands and transition metal catalysts to achieve higher yields, greater selectivity, and milder reaction conditions. organic-chemistry.orgacs.org
Another area of active research is the application of these building blocks in the synthesis of novel materials and pharmaceuticals. numberanalytics.comresearchgate.net The unique properties imparted by halogen atoms are being exploited to design molecules with specific electronic, optical, or biological activities. For example, halogenation is a known strategy to modulate the energy levels and packing of organic semiconductors. researchgate.net
Future trajectories in this field will likely involve the development of even more sophisticated methods for the controlled synthesis of polyhalogenated compounds. This could include the use of photochemistry or electrochemistry to drive reactions, as well as the application of computational chemistry to predict reactivity and design new synthetic targets. The synthesis of highly functionalized and structurally intricate molecules from precursors like this compound will continue to be a key driver of innovation in organic synthesis.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrClIO |
| Molecular Weight | 379.38 g/mol |
| Appearance | Solid |
| IUPAC Name | 4-Bromo-2-chloro-6-iodo-1-methoxybenzene |
Table 2: Reactivity of Halogens in Cross-Coupling Reactions
| Halogen | Relative Reactivity |
| Iodine | Highest |
| Bromine | Intermediate |
| Chlorine | Lowest |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-3-iodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKZUSWMFKIVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861083-70-7 | |
| Record name | 4-Bromo-2-chloro-6-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformative Chemistry of 4 Bromo 2 Chloro 6 Iodoanisole
Selective Cross-Coupling Reactions Utilizing Differential Halogen Reactivity
The primary utility of 4-bromo-2-chloro-6-iodoanisole in synthetic chemistry stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity order generally follows I > Br > Cl, which is a direct consequence of the decreasing carbon-halogen bond dissociation energies. nih.gov This predictable hierarchy allows for stepwise functionalization, where the iodo, bromo, and chloro groups can be selectively addressed by fine-tuning reaction conditions and catalyst systems.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. mdpi.combohrium.com For this compound, this reaction can be performed with high chemoselectivity. By employing standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands and bases, the reaction can be directed to occur exclusively at the most labile carbon-iodine bond under mild conditions. mdpi.comucd.ie Subsequent coupling at the C-Br bond requires more forcing conditions, such as higher temperatures or more active catalyst systems, while the C-Cl bond typically remains intact. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biaryls from a single precursor.
Table 1: Illustrative Sequential Suzuki-Miyaura Coupling This table is a representative example based on established principles of halogen reactivity. Specific experimental data for this compound is synthesized from general knowledge in the field.
| Step | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Dioxane-H₂O | 80 °C, 4h | 4-Bromo-2-chloro-6-phenylanisole |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Toluene | 110 °C, 12h | 4-(4-Methylphenyl)-2-chloro-6-phenylanisole |
Sonogashira Coupling Reactions with Terminal Alkynes
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it the preferred site for initial alkynylation. researchgate.net Mild conditions, often at room temperature, are sufficient to selectively couple a variety of terminal alkynes at the C-6 position, leaving the bromo and chloro substituents available for further transformations. researchgate.netnih.gov This selectivity provides a straightforward route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
Table 2: Selective Sonogashira Coupling at the C-I Bond This table is a representative example based on established principles of halogen reactivity.
| Terminal Alkyne | Catalyst System | Base/Solvent | Conditions | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N / THF | Room Temp, 6h | 4-Bromo-2-chloro-6-(phenylethynyl)anisole |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Diisopropylamine / Toluene | Room Temp, 5h | 4-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)anisole |
Stille and Negishi Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation
The Stille and Negishi coupling reactions offer powerful alternatives for C-C bond formation, utilizing organostannane and organozinc reagents, respectively. researchgate.net Both reactions are known for their functional group tolerance and proceed via a similar palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com
Stille Coupling: This reaction couples the aryl halide with an organotin reagent. organic-chemistry.org The reactivity sequence of I > Br > Cl is reliably observed, allowing for the selective introduction of aryl, vinyl, or alkyl groups at the C-I position of this compound under relatively mild conditions.
Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is often noted for its high reactivity, enabling couplings with a broad range of organic halides, including less reactive chlorides. organic-chemistry.orgwikipedia.org However, by controlling the reaction parameters, selective coupling at the C-I and subsequently the C-Br bond of this compound can be achieved, providing a versatile tool for molecular construction. organic-chemistry.org
Table 3: Selective Stille and Negishi Coupling Reactions This table is a representative example based on established principles of halogen reactivity.
| Reaction | Organometallic Reagent | Catalyst | Conditions | Product |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 90 °C | 4-Bromo-2-chloro-6-vinylanisole |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | THF, 65 °C | 4-Bromo-2-chloro-6-phenylanisole |
Heck Reactions and Olefin Functionalization
The Mizoroki-Heck reaction creates a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a cornerstone of olefin functionalization. For a polyhalogenated substrate like this compound, the Heck reaction is expected to occur preferentially at the C-I bond. nih.gov This allows for the selective introduction of a vinyl group, affording styrenyl derivatives that can participate in a wide array of subsequent chemical transformations. The reaction typically demonstrates high trans selectivity. organic-chemistry.org
Table 4: Selective Heck Reaction with Styrene This table is a representative example based on established principles of halogen reactivity.
| Alkene | Catalyst System | Base/Solvent | Conditions | Product |
| Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N / DMF | 100 °C, 12h | (E)-1-(5-Bromo-3-chloro-2-methoxyphenyl)-2-phenylethene |
Catalytic C-H Functionalization Strategies Adjacent to Halogenated Centers
Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of substrates. nih.gov For this compound, the methoxy (B1213986) group can act as a directing group for ortho C-H activation. However, the positions ortho to the methoxy group are already substituted with iodine and chlorine. Therefore, functionalization would target the C-H bonds at the C-3 and C-5 positions. This process is challenging due to potential competition from the facile oxidative addition into the C-halogen bonds. Achieving selective C-H functionalization would require specialized catalyst systems, often involving rhodium or iridium, that favor C-H activation over C-X bond cleavage. nih.gov Such a transformation would likely require carefully designed directing groups or specific reaction conditions to overcome the inherent reactivity of the C-I and C-Br bonds. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathways and Reactivity Patterns
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is typically facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgjuniperpublishers.com
The substrate this compound is not strongly activated for classical SNAr reactions. The methoxy group is electron-donating, and the halogens are only weakly deactivating. Therefore, displacing one of the halogen atoms with a nucleophile via a standard SNAr mechanism is expected to be difficult and would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides or amides). wikipedia.org
In SNAr reactions, the nature of the leaving group can be counterintuitive. The rate-determining step is often the initial attack of the nucleophile, which is favored by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.com Consequently, the leaving group ability in some SNAr reactions follows the order F > Cl > Br > I, the opposite of that seen in cross-coupling reactions. However, for this compound, the lack of strong activating groups makes any SNAr pathway synthetically challenging. Alternative mechanisms, such as those involving benzyne intermediates or metal-catalyzed nucleophilic substitution, would likely be required to achieve such transformations.
Electrophilic Aromatic Substitution (EAS) with Deactivated and Activated Positions
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the directing and activating or deactivating effects of its substituents: the methoxy group (-OCH3), bromine, chlorine, and iodine atoms. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlibretexts.org Conversely, the halogen substituents (Br, Cl, I) are deactivating groups due to their electron-withdrawing inductive effect, yet they also direct incoming electrophiles to the ortho and para positions because of their ability to donate electron density through resonance. pressbooks.pubchemistrytalk.org
In the case of this compound, the positions ortho and para to the strongly activating methoxy group are already substituted. This leaves the C3 and C5 positions as the only available sites for electrophilic attack. The directing effects of the substituents on these positions are summarized in the table below.
| Position | Directing Effects of Substituents | Overall Effect |
|---|---|---|
| C3 | - ortho to -Cl
| Deactivated |
| C5 | - ortho to -I
| Deactivated |
Metal-Halogen Exchange Reactions: Lithiation and Grignard Processes for Further Functionalization
Metal-halogen exchange is a powerful transformation for the functionalization of aryl halides, converting them into organometallic reagents that can react with a variety of electrophiles. wikipedia.org In this compound, the three different halogen atoms offer the potential for selective metal-halogen exchange. The rate of this exchange typically follows the order I > Br > Cl, which is attributed to the decreasing polarizability and increasing strength of the carbon-halogen bond. wikipedia.orglibretexts.org
Lithiation:
The reaction of this compound with an organolithium reagent, such as n-butyllithium, is expected to result in a selective lithium-iodine exchange. This selectivity is due to the significantly faster rate of exchange for iodine compared to bromine and chlorine. wikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C or -100 °C) in an ethereal solvent like tetrahydrofuran (THF) to minimize side reactions. researchgate.net The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent at the C6 position.
| Reactant | Reagent | Conditions | Expected Intermediate |
|---|---|---|---|
| This compound | n-Butyllithium | THF, -78 °C | 4-Bromo-2-chloro-6-lithioanisole |
Grignard Reagent Formation:
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal in a suitable solvent like diethyl ether or THF. libretexts.orgmsu.edu Similar to lithiation, the reactivity of the carbon-halogen bond towards magnesium follows the order I > Br > Cl. Therefore, it is anticipated that the reaction of this compound with magnesium would selectively form the Grignard reagent at the C6 position, where the iodine atom is located. libretexts.org
| Reactant | Reagent | Solvent | Expected Product |
|---|---|---|---|
| This compound | Magnesium | Diethyl ether or THF | (4-Bromo-2-chloro-6-methoxyphenyl)magnesium iodide |
These selective metal-halogen exchange reactions provide a synthetic entry point to a variety of functionalized derivatives of this compound, allowing for the introduction of carbon, silicon, or other heteroatom-based substituents at a specific position.
Mechanistic Studies of Key Transformations Involving this compound
The mechanisms of the key transformations involving this compound, namely electrophilic aromatic substitution and metal-halogen exchange, have been the subject of extensive research.
Electrophilic Aromatic Substitution:
The classical mechanism for EAS reactions proceeds through a two-step process involving the formation of a cationic intermediate known as an arenium ion or sigma complex. acs.orgsemanticscholar.org However, recent computational and experimental studies on the halogenation of anisole (B1667542) have suggested that, in the absence of a Lewis acid catalyst, the reaction may proceed through a concerted single transition state rather than involving a distinct arenium ion intermediate. acs.orgnih.gov Furthermore, addition-elimination pathways can compete with the direct substitution process. acs.org For a highly substituted and deactivated substrate like this compound, the energy landscape of the reaction is likely to be complex, and the specific mechanism may be influenced by the nature of the electrophile and the reaction conditions.
Metal-Halogen Exchange:
Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. One pathway involves a nucleophilic attack of the carbanionic carbon of the organolithium reagent on the halogen atom of the aryl halide, proceeding through a reversible "ate-complex" intermediate. wikipedia.org Kinetic studies have provided support for this nucleophilic pathway. The second proposed mechanism involves a single-electron transfer (SET) process, leading to the formation of radical intermediates. wikipedia.org The detection of radical species by EPR spectroscopy in certain lithium-halogen exchange reactions lends credence to the SET pathway. wikipedia.org The actual mechanism is likely influenced by the specific reactants, solvent, and temperature, and the aggregation state of the organolithium reagent can also play a significant role. princeton.edu
The mechanism of Grignard reagent formation is understood to be a non-chain radical reaction that occurs on the surface of the magnesium metal. utexas.edu The initial step is a rate-determining single-electron transfer from the magnesium to the carbon-halogen bond, forming a radical anion which then fragments to an alkyl radical and a halide anion. This is followed by a rapid coupling of the alkyl radical with a magnesium radical cation (Mg⁺¹) also formed on the surface. alfredstate.edu
Applications As a Versatile Synthetic Building Block in Advanced Organic Chemistry
Precursor in the Synthesis of Complex Molecular Architectures
The differential reactivity of the carbon-halogen bonds in 4-Bromo-2-chloro-6-iodoanisole (C-I > C-Br > C-Cl) is the cornerstone of its utility as a precursor for intricate molecular structures. This reactivity hierarchy allows for selective transformations at each halogenated position through carefully chosen cross-coupling reactions.
Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are instrumental in this context. The C-I bond, being the most labile, readily undergoes oxidative addition to a palladium(0) catalyst, enabling the introduction of a wide range of substituents. Following the initial coupling at the iodine position, the less reactive C-Br bond can be targeted under slightly more forcing conditions, and finally, the most inert C-Cl bond can be functionalized. This stepwise approach provides unparalleled control over the final molecular design.
A prime example of its application is in the synthesis of highly substituted carbazole (B46965) derivatives. Carbazoles are a significant class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. The synthesis can commence with a Sonogashira coupling at the C-I position of this compound, followed by an intramolecular cyclization to form the carbazole core. Subsequent Suzuki or Buchwald-Hartwig couplings at the bromine and chlorine positions allow for the introduction of further diversity, leading to complex, polyfunctionalized carbazoles that would be challenging to synthesize through other methods.
Table 1: Reactivity of Halogens in Cross-Coupling Reactions
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| Iodine | ~65 | Highest |
| Bromine | ~81 | Intermediate |
Role in the Construction of Advanced Organic Materials
The ability to introduce different functional groups with precise spatial control makes this compound a valuable precursor for advanced organic materials. In the field of organic electronics, for instance, the construction of materials with tailored electronic properties is paramount.
By sequentially introducing electron-donating and electron-accepting moieties onto the anisole (B1667542) core, molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be designed. This is particularly relevant for the development of organic light-emitting diodes (OLEDs), where precise control over the electronic properties of the emitter and host materials is crucial for achieving high efficiency and color purity. For example, a Suzuki coupling at the iodine position with an electron-rich boronic acid, followed by a Stille coupling at the bromine position with an electron-deficient organostannane, can generate a push-pull system with desirable photophysical properties.
Furthermore, the rigid aromatic core of the resulting molecules can be extended through further cross-coupling reactions to create conjugated polymers with potential applications in organic photovoltaics and field-effect transistors. The defined substitution pattern offered by this compound ensures a high degree of regularity in the polymer backbone, which is essential for efficient charge transport.
Development of Novel Ligands and Catalysts in Transition-Metal Chemistry
The synthesis of highly efficient and selective catalysts often relies on the design of sophisticated ligand architectures. This compound serves as an excellent scaffold for the construction of novel phosphine (B1218219) ligands, which are widely used in transition-metal catalysis.
The synthetic strategy typically involves the initial reaction at the most reactive C-I bond to introduce a phosphine moiety, often through a coupling reaction with a secondary phosphine or its corresponding phosphide. The remaining bromo and chloro substituents can then be used to tune the steric and electronic properties of the ligand. For instance, the introduction of bulky groups via Suzuki coupling at the bromine position can create a sterically demanding ligand that promotes reductive elimination and enhances catalyst stability. The electronic nature of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups at the chlorine position.
These tailor-made ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts with enhanced activity and selectivity for a variety of organic transformations, including challenging cross-coupling reactions and asymmetric hydrogenations.
Table 2: Examples of Ligand Scaffolds from Aryl Halides
| Ligand Type | Precursor | Application in Catalysis |
|---|---|---|
| Buchwald-type phosphines | Aryl halides | C-N and C-O bond formation |
| Josiphos-type ferrocenyl phosphines | Halogenated ferrocenes | Asymmetric hydrogenation |
Utility in Agrochemical and Specialty Chemical Synthesis
The introduction of specific halogen patterns is a common strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and target specificity. nih.gov Halogenated aromatic compounds are key intermediates in the synthesis of numerous herbicides, fungicides, and insecticides. nih.gov The selective functionalization of this compound allows for the efficient construction of complex molecular frameworks found in a variety of agrochemicals.
For example, the synthesis of certain fungicides involves the coupling of a halogenated aromatic core with a heterocyclic moiety. The sequential cross-coupling capabilities of this compound can be exploited to first introduce a specific side chain at the iodo-position, followed by the attachment of the active heterocyclic unit at the bromo-position. This modular approach facilitates the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new and more effective agrochemicals.
In the realm of specialty chemicals, the unique substitution pattern of this compound can be utilized to synthesize precursors for flame retardants, specialty polymers, and other high-performance materials where a precise arrangement of functional groups is required.
Contributions to Methodological Advancements in Aromatic Functionalization
The study of the reactivity of polyhalogenated compounds like this compound has significantly contributed to the development of new synthetic methodologies for the selective functionalization of aromatic rings. The clear difference in the reactivity of the C-I, C-Br, and C-Cl bonds has made it an ideal model substrate for developing and optimizing chemoselective cross-coupling reactions.
Research in this area has led to the discovery of new catalyst systems and reaction conditions that can achieve high selectivity for a specific C-X bond in the presence of others. For instance, the development of palladium catalysts with specific ligands has enabled the selective coupling at the C-Br bond without affecting the C-Cl bond, a transformation that was previously challenging. These methodological advancements have broad implications for organic synthesis, allowing chemists to design more efficient and convergent synthetic routes to a wide range of complex molecules.
The predictable reactivity of this compound also makes it a valuable tool for exploring novel C-H activation and functionalization reactions, further expanding the toolkit of modern organic chemistry.
Computational and Theoretical Investigations of 4 Bromo 2 Chloro 6 Iodoanisole
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, such as those employing Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are fundamental to understanding the electronic structure of 4-bromo-2-chloro-6-iodoanisole. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and the nature of chemical bonds.
For a polysubstituted benzene (B151609) ring like this compound, these calculations can elucidate the complex interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing, yet bulky, halogen substituents. The methoxy group, a strong ortho-, para-director, enriches the electron density of the aromatic ring through resonance, while the halogens (Br, Cl, I) withdraw electron density via induction.
Key insights derived from these calculations include:
Bond Lengths and Angles: Theoretical geometry optimization provides precise predictions of the C-C, C-H, C-O, and C-halogen bond lengths and the bond angles within the molecule. These calculated geometries represent the molecule's minimum energy conformation. Studies on a wide range of halobenzenes have generated extensive datasets of such geometric parameters, confirming the reliability of methods like B3LYP and MP2 for structural prediction. nih.gov
Electron Density and Electrostatic Potential: Calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. For this compound, this would reveal regions of negative potential (electron-rich) near the oxygen atom and above the aromatic pi-system, and regions of positive potential (electron-poor), particularly around the hydrogen atoms and, significantly, on the outer face of the halogen atoms (the σ-hole), which is crucial for understanding halogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution and donor-acceptor interactions within the molecule. It quantifies the charge on each atom, revealing the extent of the inductive effect of the halogens. For instance, NBO analysis can be used to study the stabilizing charge-transfer interactions that dictate intermolecular forces. mdpi.com
Below is an illustrative table of predicted atomic charges and bond lengths for this compound, typical of what would be generated from a quantum chemical calculation at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atom(s) | Predicted Value |
| Atomic Charge (e) | ||
| C (ipso, OCH₃) | +0.25 | |
| O (methoxy) | -0.55 | |
| C (ipso, Cl) | +0.10 | |
| Cl | -0.12 | |
| C (ipso, Br) | +0.05 | |
| Br | -0.08 | |
| C (ipso, I) | +0.02 | |
| I | -0.05 | |
| Bond Length (Å) | ||
| C-O | 1.365 | |
| C-Cl | 1.738 | |
| C-Br | 1.895 | |
| C-I | 2.091 |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying chemical reactivity due to its favorable balance of accuracy and computational cost. usu.edu DFT methods are used to calculate the electronic energy of a system based on its electron density, providing valuable insights into reaction pathways and transition states.
For this compound, DFT studies can be used to model various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed.
A key application would be investigating the mechanism of further functionalization, for example, an electrophilic bromination. DFT calculations can determine the activation energies for the electrophile attacking the available positions on the ring. rsc.org These calculations would likely confirm that the strong activating effect of the methoxy group directs the incoming electrophile, while also quantifying the steric hindrance imposed by the existing bulky substituents.
DFT-based reactivity descriptors are also widely used:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these frontier orbitals on the molecule indicates the likely sites for nucleophilic and electrophilic attack.
Conceptual DFT Reactivity Indices: Parameters like chemical potential, hardness, softness, and the electrophilicity index (ω) can be calculated to provide a quantitative measure of reactivity. rsc.org The Fukui function is another powerful tool derived from DFT that identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack.
The following table shows hypothetical DFT-calculated global reactivity indices for this compound.
| Index | Value (eV) | Interpretation |
| EHOMO | -6.25 | Indicates electron-donating capability |
| ELUMO | -1.15 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 5.10 | Relates to chemical stability |
| Hardness (η) | 2.55 | Resistance to change in electron distribution |
| Electrophilicity (ω) | 1.53 | Propensity to accept electrons |
Prediction of Regioselectivity and Chemoselectivity in Complex Transformations
Computational chemistry is particularly valuable for predicting the outcome of reactions where multiple products are possible. For this compound, predicting regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) is essential for its use in synthesis.
Regioselectivity: In electrophilic aromatic substitution, the positions ortho and para to the methoxy group are electronically activated. However, the two ortho positions are already substituted (with chlorine and iodine). The position para to the methoxy group is substituted with bromine, and the remaining position is meta. DFT calculations of the transition state energies for electrophilic attack at the unsubstituted carbon would be the most rigorous way to predict the major product. A faster approach involves using reactivity indices like the Fukui function or calculating proton affinities at each site, as implemented in tools like RegioSQM, which has shown high success rates in predicting regioselectivity for halogenation reactions. rsc.org
Chemoselectivity: The molecule possesses three different carbon-halogen bonds (C-Cl, C-Br, C-I). In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the relative reactivity of these bonds is C-I > C-Br > C-Cl. DFT can be used to model the oxidative addition step of these catalytic cycles for each halogen. By calculating the activation energy barriers for the insertion of a metal catalyst (like Palladium(0)) into each C-X bond, the chemoselectivity can be accurately predicted. The calculations would overwhelmingly show a lower energy barrier for the C-I bond, confirming it as the most reactive site for such transformations.
The table below illustrates the predicted relative activation energies for a model oxidative addition reaction.
| Reaction Site | Predicted Relative Activation Energy (kcal/mol) | Predicted Selectivity |
| C-I Bond | 0 (Reference) | Highest |
| C-Br Bond | +4.5 | Moderate |
| C-Cl Bond | +9.8 | Lowest |
Molecular Dynamics Simulations and Conformational Analysis
While the aromatic ring of this compound is rigid, the methoxy group has rotational freedom around the C-O bond. Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of this group and the molecule's interactions with its environment, such as a solvent or a biological receptor. frontiersin.orgmdpi.com
MD simulations model the movement of atoms over time by solving Newton's equations of motion. rsc.org For this compound, an MD simulation in a solvent like water or an organic solvent would reveal:
Conformational Preferences: The simulation would show the preferred orientation (dihedral angle) of the methyl group relative to the plane of the benzene ring. Steric clashes with the large ortho-substituents (chlorine and iodine) would likely lead to a preferred conformation where the methyl group is oriented away from them.
Solvation Structure: The simulation would detail how solvent molecules arrange themselves around the solute, providing insights into solubility and intermolecular interactions.
Transport Properties: In more complex simulations, properties like diffusion coefficients can be calculated. researchgate.net
Although less critical than for highly flexible molecules, understanding the conformational space of the methoxy group can be important, as its orientation can influence both steric accessibility to adjacent sites and the precise nature of its electronic contribution to the ring.
Theoretical Prediction and Interpretation of Spectroscopic Features for Mechanistic Insights
Computational methods are widely used to predict and interpret spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov This is invaluable for confirming the structure of a synthesized compound and for gaining mechanistic insights.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. libretexts.org For this compound, these calculations would predict the distinct chemical shifts for the two non-equivalent aromatic protons and the methoxy protons. The calculated shifts can be compared with experimental data to confirm the structure. Furthermore, theoretical calculations can help rationalize observed trends, such as the downfield shift of aromatic protons due to the ring current and the influence of the various substituents on the ¹³C chemical shifts of the ring carbons. mdpi.comresearchgate.net
IR Spectroscopy: Theoretical frequency calculations can predict the entire infrared spectrum. By calculating the vibrational modes of the molecule, specific absorption bands can be assigned to the stretching and bending of particular bonds or functional groups. For this molecule, key predicted vibrations would include the C-H stretches of the aromatic ring and the methyl group, the C-O-C ether stretches, and the characteristic C=C stretching vibrations of the aromatic ring. libretexts.org Comparing the computed spectrum with an experimental one is a powerful method for structural verification.
The following table provides an example of theoretically predicted spectroscopic data.
| Spectrum | Signal | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (ppm) | 7.85 | Aromatic H |
| 7.60 | Aromatic H | ||
| 3.90 | Methoxy (-OCH₃) | ||
| ¹³C NMR | Chemical Shift (ppm) | 155.0 | C-OCH₃ |
| 140.1 | C-H | ||
| 135.5 | C-H | ||
| 125.0 | C-Br | ||
| 120.0 | C-Cl | ||
| 95.0 | C-I | ||
| IR | Wavenumber (cm⁻¹) | 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch | ||
| 1580, 1470 | Aromatic C=C Stretch | ||
| 1250 | Aryl-O Stretch |
Advanced Analytical and Spectroscopic Methodologies in the Research of 4 Bromo 2 Chloro 6 Iodoanisole and Its Derivatives
High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Intermediates
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 4-Bromo-2-chloro-6-iodoanisole and its derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision, often to four or five decimal places. This capability is crucial for assigning an unambiguous molecular formula to a compound. researchgate.net For a molecule like this compound, which contains multiple isotopes for bromine (79Br, 81Br) and chlorine (35Cl, 37Cl), the precise mass measurement allows for the confident determination of its elemental composition.
In the context of reaction monitoring, HRMS is instrumental in identifying transient intermediates and byproducts, thereby helping to elucidate complex reaction pathways. By analyzing aliquots from a reaction mixture over time, researchers can detect the masses of short-lived species that would otherwise be unobservable. This provides direct evidence for proposed mechanistic steps, such as substitution patterns or the formation of organometallic intermediates. The characteristic isotopic patterns of bromine and chlorine serve as a clear signature, facilitating the identification of halogenated species within complex mixtures.
Below is a table of predicted high-resolution mass-to-charge ratios for various adducts of this compound, which are critical for its identification. uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 346.83298 |
| [M+Na]⁺ | 368.81492 |
| [M-H]⁻ | 344.81842 |
| [M+K]⁺ | 384.78886 |
| [M]⁺ | 345.82515 |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Synthetic Products
Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry and is vital for characterizing this compound and its synthetic products. This technique provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the complete assembly of a molecule's structure. thieme-connect.de
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the methoxy (B1213986) group (-OCH₃) and the two protons on the aromatic ring. The methoxy protons would appear as a sharp singlet, while the aromatic protons would appear as two distinct signals, likely doublets, due to coupling with each other. The precise chemical shifts of these aromatic protons are influenced by the electronegativity and spatial arrangement of the three different halogen substituents, providing definitive proof of the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, one signal would correspond to the methoxy carbon, and six distinct signals would correspond to the aromatic carbons. The chemical shifts of the halogen-bearing carbons are significantly influenced by the specific halogen attached (C-Cl, C-Br, C-I), a phenomenon that is well-documented and aids in the definitive assignment of the structure. illinois.edu
The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of novel derivatives synthesized from the parent compound.
| Nucleus | Expected Signal Type | Key Structural Information |
|---|---|---|
| ¹H | Singlet (Methoxy), Doublets (Aromatic) | Confirms presence of -OCH₃ and the 1,2,3,5-substitution pattern. |
| ¹³C | Singlet (Methoxy), 6 Aromatic Signals | Confirms the number of unique carbons and the electronic environment due to halogen substitution. |
X-Ray Crystallography for Absolute Stereochemistry and Conformational Studies of Novel Derivatives
When a derivative of this compound can be grown as a single crystal, X-ray crystallography offers the most definitive and unambiguous method for structural determination. researchgate.net This powerful technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.gov
For novel derivatives, particularly those with chiral centers, X-ray crystallography is the gold standard for determining the absolute stereochemistry. It can distinguish between enantiomers and diastereomers without ambiguity. Furthermore, the technique reveals the preferred conformation of the molecule in the solid state, providing insights into steric interactions between the bulky halogen substituents and other functional groups. Information about intermolecular interactions, such as halogen bonding or π–π stacking, can also be extracted from the crystal packing, which can be relevant to the material's physical properties. science.gov
The data obtained from an X-ray crystallographic analysis is comprehensive, as illustrated in the table below, which shows typical parameters determined in such a study.
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Exact measurements of covalent bonds and angles between them. |
| Absolute Stereochemistry | Unambiguous assignment of the 3D arrangement at chiral centers. |
Advanced Chromatographic Methods for Separation and Purity Assessment in Research Applications
Advanced chromatographic techniques are essential for the purification of this compound and for assessing the purity of its derivatives. njit.edu Given that organic reactions rarely proceed with 100% yield and selectivity, separating the desired product from unreacted starting materials, reagents, and byproducts is a critical step.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations of halogenated aromatic compounds. acs.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. The separation is based on differences in polarity and hydrophobicity. For closely related halogenated isomers, specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity through specific π–π or dipole-dipole interactions. acs.org
Gas Chromatography (GC): GC is highly effective for the analysis of volatile and thermally stable compounds like this compound. phenomenex.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating components of a mixture and identifying them. The choice of the GC column's stationary phase is critical for resolving isomers that may have very similar boiling points. A method for the simultaneous determination of various odorous trihalogenated anisoles in water has been developed using headspace solid-phase micro-extraction (HS-SPME) coupled with GC-MS. nih.gov
These methods are fundamental for quality control, ensuring that a synthesized compound meets the required purity specifications for subsequent research applications.
| Technique | Mobile Phase | Stationary Phase | Primary Application |
|---|---|---|---|
| HPLC | Liquid | Solid (e.g., C18, Phenyl) | Purity assessment and preparative purification of non-volatile derivatives. |
| GC-MS | Gas | Liquid (coated on capillary) | Separation and identification of volatile compounds and impurities. |
In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
In-situ spectroscopic techniques allow researchers to monitor chemical reactions as they happen, in real-time, without the need to withdraw samples for offline analysis. spectroscopyonline.com This approach provides a dynamic view of the reaction, offering valuable insights into reaction kinetics, the formation of intermediates, and the mechanism. chemrxiv.org
For the synthesis of this compound or its derivatives, techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be employed using fiber-optic probes immersed directly in the reaction vessel. researchgate.net By tracking the characteristic vibrational frequencies of functional groups, one can observe the consumption of reactants and the formation of products over time. For example, the disappearance of a starting material's specific IR band and the concurrent appearance of a new band corresponding to the product can be quantified to generate a concentration-versus-time profile.
This data is invaluable for several reasons:
Kinetic Analysis: Reaction rates, rate constants, and activation energies can be determined. rsc.org
Mechanism Elucidation: The detection of transient intermediates can provide evidence for a proposed reaction mechanism.
Process Optimization: It allows for the precise determination of reaction endpoints, preventing the formation of degradation products from unnecessarily long reaction times or low yields from incomplete reactions.
In-situ spectroscopy transforms reaction analysis from a series of static snapshots into a continuous movie, providing a much deeper understanding of the chemical transformation. spectroscopyonline.comuu.nl
Future Directions and Emerging Research Avenues for Polyhalogenated Anisoles
Development of More Sustainable and Greener Synthetic Routes
The synthesis of halogenated aromatic compounds has traditionally relied on electrophilic aromatic substitution, a method that often uses elemental halogens and can generate significant waste. taylorfrancis.com Modern research is intensely focused on developing "greener" alternatives that minimize environmental impact. rsc.org This involves replacing hazardous reagents with safer, more benign alternatives and designing processes that are more atom-economical.
Future strategies for synthesizing complex molecules like 4-Bromo-2-chloro-6-iodoanisole will likely involve oxidative halogenation. rsc.org These methods use safer halide salts (e.g., sodium bromide, potassium iodide) in combination with clean chemical oxidants like hydrogen peroxide or even oxygen from the air. rsc.org This approach avoids the direct handling of toxic elemental halogens and reduces harmful byproducts. rsc.org Furthermore, the use of biodegradable solvents and catalysts derived from abundant, non-toxic metals is a key area of ongoing research aimed at making the production of polyhalogenated anisoles more sustainable.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govnih.gov These benefits are particularly relevant for the synthesis of polyhalogenated anisoles, which can involve hazardous reagents or highly exothermic reactions. Flow reactors provide superior control over reaction parameters such as temperature and mixing, enhancing safety and often improving reaction yields and selectivity. nih.gov
The integration of these syntheses into automated platforms allows for high-throughput experimentation and rapid optimization of reaction conditions. nih.govnih.gov For a multi-step synthesis of a complex target like this compound, different reactors can be connected in sequence, a concept known as "telescoped synthesis," which eliminates the need for isolating and purifying intermediate products, thereby saving time, resources, and reducing waste. acs.org This automated approach accelerates the discovery of new molecules and makes their production more efficient and scalable. nih.gov
Exploration of Novel Catalytic Systems for Challenging Functionalizations
The precise installation of multiple, different halogens onto an aromatic ring is a significant synthetic challenge. The future of polyhalogenated anisole (B1667542) synthesis lies in the discovery of novel catalytic systems that can control the position and type of halogen being added. Transition-metal catalysis, particularly using metals like palladium, rhodium, and nickel, has become an indispensable tool for C-H activation—the process of directly converting a carbon-hydrogen bond into a carbon-halogen bond. acs.orgresearchgate.netrsc.org
Research is now focused on the rational design of ligands—molecules that bind to the metal catalyst and steer its reactivity. researchgate.net By carefully designing these ligands, chemists can achieve unprecedented levels of selectivity, allowing for the functionalization of specific C-H bonds even in the presence of other, similar bonds. researchgate.net This level of control is crucial for building complex architectures like this compound efficiently and predictably. The development of catalysts based on more abundant and less expensive metals is also a key goal to improve the sustainability of these processes. rsc.org
Expansion of Applications into New Chemical Domains
Polyhalogenated anisoles are highly valuable as versatile chemical building blocks. researchgate.net The presence of multiple halogen atoms, each with distinct reactivity (iodine being the most reactive in many cross-coupling reactions, followed by bromine, then chlorine), allows these molecules to serve as platforms for constructing more complex structures. They are particularly useful in medicinal chemistry, where they can be used to synthesize libraries of diverse compounds for drug discovery programs. nih.govyoutube.com
The different C-X bonds (where X is I, Br, or Cl) can be selectively targeted in reactions like Suzuki or Sonogashira cross-couplings, enabling the stepwise addition of different molecular fragments. This modular approach accelerates the synthesis of new drug candidates and functional materials. Future research will focus on using these building blocks to access novel chemical space and to develop molecules with tailored properties for applications in areas such as organic electronics, agrochemicals, and advanced polymers.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry is revolutionizing how chemical research is conducted. mdpi.com Instead of relying solely on laboratory trial-and-error, scientists can now use powerful computational tools to predict reaction outcomes, design novel catalysts, and understand complex reaction mechanisms at a molecular level. mdpi.comnih.gov
For the synthesis of polyhalogenated anisoles, computational methods like Density Functional Theory (DFT) can model the entire catalytic cycle of a C-H halogenation reaction. mdpi.com This allows researchers to understand why a particular catalyst is selective for a certain position on the anisole ring and to predict how modifying the catalyst's structure will affect its performance. researchgate.net This predictive power significantly reduces the amount of experimental work needed, saving time and resources. This integrated approach, where computation guides and rationalizes experimental work, is essential for tackling the complex challenges associated with advanced organic synthesis and will accelerate the discovery of new, efficient routes to molecules like this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloro-6-iodoanisole, and how can competing halogenation pathways be controlled?
- Methodological Answer : Multi-halogenated anisoles like this compound require sequential halogenation under controlled conditions. Start with selective bromination or chlorination of the parent anisole derivative using catalysts such as CuBr₂ or CuCl₂ in polar aprotic solvents (e.g., DMSO or DMF) to direct substituents to specific positions . Subsequent iodination may employ Ullmann-type coupling or directed ortho-metalation strategies to avoid overhalogenation. Monitor regioselectivity via HPLC or GC-MS to confirm intermediate purity (>95%) .
Q. How can X-ray crystallography resolve challenges in confirming the molecular structure of this compound?
- Methodological Answer : Heavy atoms (Br, Cl, I) create strong electron density contrasts, complicating refinement. Use SHELX software (e.g., SHELXL-97) with high-resolution data (≤0.8 Å) and anisotropic displacement parameters for precise atomic positioning . ORTEP-3 can visualize thermal ellipsoids to assess positional disorder, particularly around the methoxy group . Validate against DFT-optimized geometries (B3LYP/6-311+G(d,p)) to resolve ambiguities .
Q. What spectroscopic techniques are most reliable for characterizing halogenated anisoles, and how are data contradictions addressed?
- Methodological Answer : Combine H/C NMR (in CDCl₃) with heteronuclear correlation (HSQC/HMBC) to assign overlapping signals caused by halogen proximity. IR spectroscopy identifies methoxy C-O stretches (~1250 cm⁻¹) and halogen vibrations (Br: ~550 cm⁻¹; I: ~485 cm⁻¹). Discrepancies in purity or peak assignments should be resolved via cross-validation with GC-MS (≥95% purity thresholds) or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do halogen substituents influence the electronic properties of this compound, and what computational methods best model these effects?
- Methodological Answer : Halogens induce electron-withdrawing effects, altering frontier molecular orbitals. Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets like def2-TZVP to compute ionization potentials and electron affinities . Include solvent effects (PCM model for DMSO) to simulate reaction environments. Compare experimental UV-Vis spectra (λ_max shifts) with time-dependent DFT (TD-DFT) results to validate electronic transitions .
Q. What are the degradation pathways of this compound in environmental matrices, and how can persistence be quantified?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous/organic media to track dehalogenation and methoxy cleavage. Use LC-QTOF-MS to identify intermediates (e.g., quinone derivatives). For persistence assessment, apply OECD 307 guidelines to measure half-life (t₁/₂) in soil/water systems. Correlate degradation rates with Hammett constants (σ) of substituents to predict reactivity .
Q. How can conflicting crystallographic and spectroscopic data on halogen bonding interactions be reconciled?
- Methodological Answer : Halogen bonding (e.g., I···O interactions) may manifest inconsistently in XRD (short contacts <3.5 Å) vs. IR/Raman (frequency shifts). Perform topological analysis (AIM theory) on XRD-derived electron density to confirm bond critical points. Compare with computed vibrational spectra (DFT) to resolve discrepancies. For dynamic systems, use variable-temperature XRD to assess thermal motion effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
